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Compound of Interest

5-Fluoro-2-
Compound Name:
(Trifluoromethyl)Phenylacetic Acid

cat. No.: B1302116

An In-depth Technical Guide on the Physicochemical Characteristics of CAS 239135-52-5
(GSK1070916)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
biological activity, and associated experimental methodologies for CAS 239135-52-5, a
compound identified as GSK1070916.[1][2] This molecule is a potent and selective inhibitor of
Aurora B and Aurora C kinases, making it a significant tool for research in oncology and cell
biology.[2][3][4]

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the azaindole class.[1] A summary
of its key physicochemical characteristics is presented below.
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Property Value Source
3-[4-[4-[2-[3-
[(dimethylamino)methyl]phenyl]
IUPAC Name -1H-pyrrolo[2,3-b]pyridin-4- PubChem[5]
yl]-1-ethylpyrazol-3-
yllphenyl]-1,1-dimethylurea
CAS Number 239135-52-5 (942918-07-2) MedKoo[6]
Molecular Formula C30H33N-70 PubChem[5]
] Selleck Chemicals,
Molecular Weight 507.63 g/mol
PubChem][3][5]
Appearance Solid MedKoo[6]
Soluble in DMSO; not soluble
N in water.[6] Formulations for in )
Solubility MedKoo, InvivoChem|[6][7]

vivo use have been developed.

[7]

Hydrogen Bond Acceptors 6 IUPHAR/BPS[8]
Hydrogen Bond Donors 2 IUPHAR/BPSI[8]
Rotatable Bond Count 7 IUPHAR/BPS[8]
CCN1C=C(C(=N1)C2=CC=C(
C=C2)NC(=O)N(C)C)C3=C4C
SMILES PubChem[5]
=C(NC4=NC=C3)C5=CC=CC(
=C5)CN(C)C
QTBWCSQGBMPECM-
InChlKey PubChem[5]

UHFFFAOYSA-N

Note: Some CAS databases list 942918-07-2 for GSK1070916.

Biological Activity and Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3]
[4] It exhibits high selectivity for these kinases over the closely related Aurora A kinase.[2][3]
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Inhibition of Aurora B and C is time-dependent, with an extremely slow dissociation rate,
contributing to its potent cellular activity.[2][3][4]

The primary mechanism of action involves the disruption of critical mitotic processes regulated
by the Aurora B/C-containing chromosomal passenger complex (CPC).[9] This leads to defects
in chromosome alignment and segregation, failure of cytokinesis, and subsequent
endoreduplication, resulting in polyploidy.[10] Ultimately, this aberrant cell division process
triggers apoptosis in proliferating tumor cells.[10] A key pharmacodynamic marker of
GSK1070916 activity is the dose-dependent inhibition of phosphorylation of histone H3 on
serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10]
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Mechanism of Action of GSK1070916
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Caption: Logical flow of GSK1070916's mechanism of action.

Quantitative Biological Data

The biological activity of GSK1070916 has been extensively characterized through various in

vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition
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Target Parameter Value Notes
. Time-dependent
Aurora B-INCENP Ki* 0.38 £ 0.29 nM .
inhibition[2]
ICso 3.5nM [3]
Dissociation Half-life >480 min [2][3]
) Time-dependent
Aurora C-INCENP Ki* 15+04nM o
inhibition[2][4]
ICso0 6.5 nM [3]
Dissociation Half-life 270 £ 28 min [4]
) >250-fold selectivity
Aurora A-TPX2 Ki 490 £ 60 nM
vs. Aurora B[2]
| | 1ICs0 | 1100 nM |[4] |
Table 2: Cellular Activity
Assay Cell Line Parameter Value
Antiproliferative A549 (Lung
. ECso 7 nM[2][3]
Activity Cancer)
>100 Cell Lines ECso Median of 8 nM[3]

| Histone H3 (Serl10) Phosphorylation | Various Tumor Lines | ECso | 8 - 118 nM[7] |

Signaling Pathway

Aurora B and C kinases are integral components of the chromosomal passenger complex

(CPC), which also includes INCENP, Survivin, and Borealin. The CPC acts as a master

regulator of mitosis, ensuring the fidelity of chromosome segregation and cytokinesis.

GSK1070916's targeted inhibition of the kinase activity of this complex disrupts these

downstream signaling events.
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Aurora B/C Signaling Pathway and GSK1070916 Inhibition
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Caption: The role of Aurora B/C in mitosis and its inhibition by GSK1070916.
Experimental Protocols
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Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The

following are summarized protocols for key assays used to characterize GSK1070916.

In Vitro Aurora Kinase Inhibition Assay

This assay measures the direct ability of GSK1070916 to inhibit the enzymatic activity of

purified Aurora kinases.

Protocol:

Enzyme Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-
INCENP are used.

Pre-incubation: To account for time-dependent inhibition, incubate the kinase complexes with
various concentrations of GSK1070916 for 30 minutes at room temperature.[3]

Reaction Initiation: Start the kinase reaction by adding a substrate mixture containing a
specific peptide substrate (e.g., SFAM-PKAtide) and ATP (e.g., 1.5 uM ATP with [y-33P] ATP
for radiolabeling assays).[3]

Assay Conditions: Maintain final assay conditions with appropriate buffers (e.g., 50 mM
HEPES, pH 7.2), cofactors (e.g., 6 mM MgClz), and detergents (e.g., 0.01% Tween-20).[3]

Incubation: Allow the reaction to proceed for 90-120 minutes at room temperature.[3]

Detection: Quantify substrate phosphorylation. This can be done using various methods,
such as:

o IMAP™ Assay: Fluorescence polarization-based detection of phosphorylated peptides.[3]

o LEADseeker™ Assay: A radiolabel-based proximity assay.[3]

Data Analysis: Calculate ICso values by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

Cellular Phospho-Histone H3 (Serl0) Assay
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This immunoassay quantifies the level of Aurora B activity in a cellular context by measuring
the phosphorylation of its direct substrate, Histone H3.

Workflow for Cellular Phospho-Histone H3 (pHH3) Assay

1. Plate cells in
96-well plates

2. Treat with serial dilutions
of GSK1070916 (2h)
3. Lyse cells

4. Transfer lysate to pan-Histone
Ab-coated plates (O/N at 4°C)

'

5. Wash, then add primary Ab
(anti-pHH3-Ser10)

6. Wash, then add secondary Ab
(HRP-conjugated)

'

[7. Add chemiluminescent substrate]

'

[8. Read plate on Iuminometerj

End: Calculate EC50
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Caption: Experimental workflow for the pHH3-Ser10 cellular assay.

Protocol:

Cell Plating: Plate tumor cells in 96-well plates and allow them to adhere overnight.[1]

o Compound Treatment: Treat cells with serial dilutions of GSK1070916 or a vehicle control
(DMSO) and incubate for 2 hours at 37°C.[1]

o Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-
histone capture antibody. Incubate overnight at 4°C.[1]

e Primary Antibody Incubation: Wash the plates and add a primary antibody specific for
phospho-Histone H3 (Serl10). Incubate for 5 hours at room temperature.[1]

o Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-
conjugated secondary antibody and incubate for 1 hour.[1]

» Detection: Wash the plates and add a chemiluminescent HRP substrate.[1]
» Data Acquisition: Read the luminescence signal using a plate reader.

e Analysis: Normalize the data to vehicle-treated controls and plot as a percentage of inhibition
to determine the ECso value.[1]

Cellular Proliferation Assay

This assay determines the effect of GSK1070916 on the growth and viability of cancer cell lines
over several days.

Protocol:
o Cell Plating: Seed cells in 96-well plates and allow them to attach overnight.[1]
o Compound Addition: Treat the cells with a range of concentrations of GSK1070916.[1]

 Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO:z incubator.[1]
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 Viability Measurement: Assess cell proliferation using a viability reagent such as CellTiter-
Glo®, which measures ATP levels as an indicator of metabolically active cells.[1]

o Data Analysis: Calculate the concentration of GSK1070916 that causes a 50% reduction in
cell growth (ECso) relative to untreated controls.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of GSK1070916 in a living organism.

Protocol:

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, HL-60) into
immunocompromised mice (e.g., nude or SCID mice).[10][11]

e Tumor Growth: Allow tumors to establish and reach a predetermined size.

e Treatment Administration: Administer GSK1070916 or a vehicle control to the mice.
Administration can be intraperitoneal (i.p.) or intravenous (i.v.).[1][2]

e Dosing Schedule: A typical schedule involves daily administration for 5 consecutive days,
followed by a 2-day break, repeated for several cycles. Doses can range from 25 to 100
mg/kg.[1]

e Monitoring:

o Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate
the volume.[11]

o Body Weight: Monitor the body weight of the animals as an indicator of toxicity.[11]

o Pharmacodynamics: At specified time points, tumor and blood samples can be collected to
measure drug concentration and the level of pHH3-Ser10 inhibition.[1][12]

» Efficacy Endpoint: The study concludes when tumors in the control group reach a specified
size or after a set number of treatment cycles. Antitumor activity is assessed by comparing
the tumor growth between treated and control groups.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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